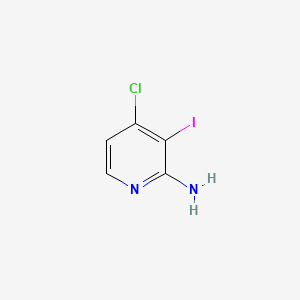

4-Chloro-3-iodo-pyridin-2-amine

Vue d'ensemble

Description

4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Applications De Recherche Scientifique

Pharmaceutical Research

4-Chloro-3-iodopyridin-2-amine serves as a crucial building block in the synthesis of various therapeutic agents:

- Anti-HIV Agents : It is utilized in developing compounds targeting HIV replication mechanisms.

- Kinase Inhibitors : The compound is instrumental in synthesizing kinase inhibitors, which are vital in cancer treatment due to their role in regulating cellular pathways involved in tumor growth .

| Application | Details |

|---|---|

| Anti-HIV Agents | Building block for compounds inhibiting HIV |

| Kinase Inhibitors | Used in synthesizing drugs targeting cancer pathways |

Agrochemical Synthesis

In agrochemistry, 4-Chloro-3-iodopyridin-2-amine is applied in the development of novel pesticides and herbicides. Its reactivity profile allows for the creation of compounds that effectively interact with biological pathways in pests or weeds, thus enhancing specificity and reducing environmental impact .

| Agrochemical Application | Description |

|---|---|

| Pesticides | Development of targeted pest control agents |

| Herbicides | Creation of selective herbicides for crop protection |

Material Science

The compound is also utilized in material science for synthesizing advanced materials with specific electronic or photonic properties. Its incorporation into polymers can enhance durability and conductivity, making it valuable for various industrial applications .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that 4-Chloro-3-iodopyridin-2-amine can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition suggests potential implications for pharmacokinetics and drug interactions when used therapeutically .

Case Study 2: Synthesis of Novel Antimicrobial Agents

In laboratory settings, derivatives of 4-Chloro-3-iodopyridin-2-amine have shown promising antimicrobial activity against various bacterial strains. For instance, certain synthesized compounds exhibited significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .

Mécanisme D'action

Target of Action

4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . .

Mode of Action

The mechanism of action of 4-Chloro-3-iodopyridin-2-amine in chemical reactions is a cornerstone of its utility in various fields. This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, 4-Chloro-3-iodopyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Biochemical Pathways

Its unique structure and reactivity profile make it an invaluable tool in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Result of Action

Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-iodopyridin-2-amine often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.

Electrophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other electrophiles under suitable conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Electrophilic Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-iodopyridin-4-amine

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine

- 6-Amino-5-iodonicotinonitrile

- 3-Iodo-5-nitropyridin-2-amine

- 3-Iodo-5-methylpyridin-2-amine

Uniqueness

4-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties. The presence of both chlorine and iodine atoms enhances its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .

Activité Biologique

4-Chloro-3-iodopyridin-2-amine, with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the second position with an amine group, at the third position with an iodine atom, and at the fourth position with a chlorine atom. Its unique structure contributes to its reactivity and biological properties, making it significant in medicinal chemistry and organic synthesis.

Cytochrome P450 Inhibition

One of the notable biological activities of 4-Chloro-3-iodopyridin-2-amine is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions when used therapeutically.

Potential Therapeutic Applications

Due to its ability to interact with various biological targets, 4-Chloro-3-iodopyridin-2-amine is being explored for several therapeutic applications:

- Drug Development : Its inhibitory effects on specific enzymes make it a candidate for further investigation in drug discovery processes.

- Cancer Research : The compound's interactions with biological systems indicate potential roles in cancer therapy, particularly in modulating pathways associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure of 4-Chloro-3-iodopyridin-2-amine allows for diverse interactions within biological systems. Studies have shown that modifications to its structure can significantly impact its biological activity, making it a valuable subject for SAR studies aimed at optimizing therapeutic efficacy.

Inhibitory Effects on Enzymes

Research has demonstrated that 4-Chloro-3-iodopyridin-2-amine can inhibit specific enzymes involved in drug metabolism. For instance, studies have shown that this compound can effectively inhibit CYP1A2, which may lead to altered drug metabolism profiles in clinical settings .

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique activity profile of 4-Chloro-3-iodopyridin-2-amine. For example, related compounds like 5-bromo-4-chloro-3-iodopyridin-2-amine have been shown to exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFR), indicating that structural modifications can lead to variations in biological activity.

Summary of Findings

Propriétés

IUPAC Name |

4-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMULFKDCVPGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629107 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417721-69-8 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.